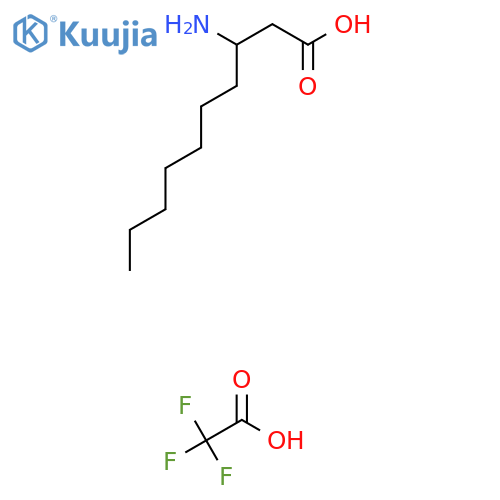Cas no 2137987-90-5 (3-aminodecanoic acid, trifluoroacetic acid)

2137987-90-5 structure
商品名:3-aminodecanoic acid, trifluoroacetic acid
CAS番号:2137987-90-5
MF:C12H22F3NO4
メガワット:301.302594661713
MDL:MFCD31421016
CID:5241878
PubChem ID:137701531
3-aminodecanoic acid, trifluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- 3-aminodecanoic acid; trifluoroacetic acid
- 3-aminodecanoic acid, trifluoroacetic acid
-
- MDL: MFCD31421016
- インチ: 1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7)
- InChIKey: BMZCMKJPCDEOBS-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(F)F.OC(CC(CCCCCCC)N)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 220
- トポロジー分子極性表面積: 101
3-aminodecanoic acid, trifluoroacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-297575-1.0g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-297575-10.0g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 10.0g |
$7373.0 | 2023-02-28 | ||
| Enamine | EN300-297575-10g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 10g |
$7373.0 | 2023-09-06 | ||
| Enamine | EN300-297575-5.0g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 5.0g |
$4972.0 | 2023-02-28 | ||
| Enamine | EN300-297575-5g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 5g |
$4972.0 | 2023-09-06 | ||
| Enamine | EN300-297575-2.5g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 2.5g |
$3362.0 | 2023-09-06 | ||
| Enamine | EN300-297575-1g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 1g |
$1714.0 | 2023-09-06 | ||
| Enamine | EN300-297575-0.05g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 0.05g |
$1440.0 | 2023-09-06 | ||
| Enamine | EN300-297575-0.1g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 0.1g |
$1508.0 | 2023-09-06 | ||
| Enamine | EN300-297575-0.5g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 0.5g |
$1646.0 | 2023-09-06 |
3-aminodecanoic acid, trifluoroacetic acid 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
2137987-90-5 (3-aminodecanoic acid, trifluoroacetic acid) 関連製品
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
